molecular formula C21H31NO4 B1324817 Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate CAS No. 898770-89-3

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate

Cat. No.: B1324817
CAS No.: 898770-89-3
M. Wt: 361.5 g/mol
InChI Key: JJKNDZMDMTYGQR-UHFFFAOYSA-N
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Description

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound with the molecular formula C21H31NO4 and a molecular weight of 361.5 g/mol. . It is characterized by the presence of a morpholine ring, a phenyl group, and an ester functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in gastrointestinal disorders.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple morpholine derivative with various industrial and pharmaceutical applications.

    Mosapride: A related compound used as a prokinetic agent in the treatment of gastrointestinal disorders.

    Ethyl 8-[4-(aminomethyl)phenyl]-8-oxooctanoate: A similar compound with an amino group instead of a morpholine ring

Uniqueness

Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 8-[4-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-2-26-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-25-16-14-22/h9-12H,2-8,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNDZMDMTYGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642670
Record name Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-89-3
Record name Ethyl 4-(4-morpholinylmethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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